molecular formula C15H12N4OS2 B11680370 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11680370
M. Wt: 328.4 g/mol
InChI Key: LSAZXRSLIXMMQW-RQZCQDPDSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Thioether Formation: The benzothiazole derivative is then reacted with chloroacetic acid to form the thioether linkage.

    Hydrazide Formation: The thioether is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with pyridine-3-carbaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the pyridine ring and Schiff base moiety.

    N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide: Lacks the benzothiazole ring.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-benzylidene]acetohydrazide: Contains a benzylidene group instead of the pyridin-3-ylmethylidene group.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H12N4OS2/c20-14(19-17-9-11-4-3-7-16-8-11)10-21-15-18-12-5-1-2-6-13(12)22-15/h1-9H,10H2,(H,19,20)/b17-9+

InChI Key

LSAZXRSLIXMMQW-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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